3-Isopropoxypyrrolidine dihydrochloride
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Overview
Description
3-Isopropoxypyrrolidine dihydrochloride is a chemical compound with the molecular formula C7H16Cl2NO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropoxypyrrolidine dihydrochloride typically involves the reaction of pyrrolidine with isopropyl alcohol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the dihydrochloride salt. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) are usually sufficient.
Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid.
Solvent: Common solvents include ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Isopropoxypyrrolidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .
Scientific Research Applications
3-Isopropoxypyrrolidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 3-Isopropoxypyrrolidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound, which lacks the isopropoxy group.
N-Methylpyrrolidine: A derivative with a methyl group attached to the nitrogen atom.
N-Isopropylpyrrolidine: Similar to 3-Isopropoxypyrrolidine but with an isopropyl group instead of an isopropoxy group.
Uniqueness
3-Isopropoxypyrrolidine dihydrochloride is unique due to the presence of the isopropoxy group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C7H17Cl2NO |
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Molecular Weight |
202.12 g/mol |
IUPAC Name |
3-propan-2-yloxypyrrolidine;dihydrochloride |
InChI |
InChI=1S/C7H15NO.2ClH/c1-6(2)9-7-3-4-8-5-7;;/h6-8H,3-5H2,1-2H3;2*1H |
InChI Key |
XXYYKJACQGTHND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1CCNC1.Cl.Cl |
Origin of Product |
United States |
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